Benzenamine, 4-methyl-N-(4-methylphenyl)-N-phenyl-
Overview
Description
The compound "Benzenamine, 4-methyl-N-(4-methylphenyl)-N-phenyl-" is a chemical of interest in various research studies due to its potential applications in biosensing, chemosensing, and as a charge transfer material in photoconductive devices. It is also a core structure in the synthesis of various derivatives with potential antibacterial and antifungal properties.
Synthesis Analysis
The synthesis of derivatives of benzenamine is a common theme in the research. For instance, the compound N,N-bis(4-methylphenyl)-4-benzenamine was synthesized through a multi-step process involving Ullmann reaction, Vilsmeier reaction, and Wittig reaction . Similarly, other derivatives, such as N-(2,3,4-trimethoxy-6-methylbenzylidene)-2-methyl-benzenamine, were synthesized and characterized by elemental analysis, IR spectra, and single crystal X-ray diffraction . These synthetic routes are crucial for the development of new materials with desired properties.
Molecular Structure Analysis
The molecular structure of these compounds is often characterized using techniques such as single-crystal X-ray diffraction. For example, the crystal structure of 4-(4-Aminophenylsulfonyl)Benzenamine was determined, revealing intermolecular hydrogen bonds and a distorted planar geometry around the sulfur atoms . The molecular packing in these structures is stabilized by various intermolecular interactions, which can influence the physical and chemical properties of the material.
Chemical Reactions Analysis
The benzenamine derivatives participate in various chemical reactions. For instance, the [4+2] benzannulation reaction was used to synthesize phenanthrene derivatives by reacting alkynes with biaryl or 2-alkenylphenyl Grignard reagents . This reaction showcases the versatility of benzenamine derivatives in forming complex polycyclic aromatic hydrocarbons.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzenamine derivatives are tailored for specific applications. The compound N,N-bis(4-methylphenyl)-4-benzenamine, when used as a charge transfer material in a photoreceptor cell, exhibited excellent charge acceptance and photosensitivity, indicating its potential as a charge transfer material in photoconductive devices . Additionally, the chemosensor properties of 4-methoxy-N-((thiophen-2-yl)methyl)benzenamine for Ag(+) ions were attributed to an increase in intramolecular charge transfer, as supported by TD-DFT calculations .
Scientific Research Applications
-
Thermophysical Property Data Analysis
- Field : Physical Chemistry
- Application : This compound is used in the analysis of thermophysical property data .
- Method : The National Institute of Standards and Technology (NIST) uses its ThermoData Engine software package to generate these data .
- Results : The data includes properties like triple point temperature, normal boiling temperature, critical temperature, critical pressure, density, enthalpy of vaporization, heat capacity at constant pressure, enthalpy, viscosity, and thermal conductivity .
-
Molecular Conformation and Vibrational Transitions Analysis
- Field : Quantum Chemistry
- Application : This compound is used in the study of molecular conformation and vibrational transitions .
- Method : A DFT quantum chemical investigation is conducted using B3LYP .
- Results : The vibrational wavenumbers were calculated and assignments were performed on the basis of the Gauss view molecular visualization program .
-
Thermophysical Property Data Analysis
- Field : Physical Chemistry
- Application : This compound is used in the analysis of thermophysical property data .
- Method : The National Institute of Standards and Technology (NIST) uses its ThermoData Engine software package to generate these data .
- Results : The data includes properties like triple point temperature, normal boiling temperature, critical temperature, critical pressure, density, enthalpy of vaporization, heat capacity at constant pressure, enthalpy, viscosity, and thermal conductivity .
-
Molecular Conformation and Vibrational Transitions Analysis
- Field : Quantum Chemistry
- Application : This compound is used in the study of molecular conformation and vibrational transitions .
- Method : A DFT quantum chemical investigation is conducted using B3LYP .
- Results : The vibrational wavenumbers were calculated and assignments were performed on the basis of the Gauss view molecular visualization program .
properties
IUPAC Name |
4-methyl-N-(4-methylphenyl)-N-phenylaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N/c1-16-8-12-19(13-9-16)21(18-6-4-3-5-7-18)20-14-10-17(2)11-15-20/h3-15H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWKKLBATUCJUHI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5066611 | |
Record name | Benzenamine, 4-methyl-N-(4-methylphenyl)-N-phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5066611 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzenamine, 4-methyl-N-(4-methylphenyl)-N-phenyl- | |
CAS RN |
20440-95-3 | |
Record name | 4-Methyl-N-(4-methylphenyl)-N-phenylbenzenamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=20440-95-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzenamine, 4-methyl-N-(4-methylphenyl)-N-phenyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020440953 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzenamine, 4-methyl-N-(4-methylphenyl)-N-phenyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzenamine, 4-methyl-N-(4-methylphenyl)-N-phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5066611 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-phenyl-N-(p-tolyl)-p-toluidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.823 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.